molecular formula C18H28N2O4 B13696064 Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate

Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate

Cat. No.: B13696064
M. Wt: 336.4 g/mol
InChI Key: VFBUSCJNDZDRIB-UHFFFAOYSA-N
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Description

Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate is a compound that features a benzyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and ease of deprotection under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-2-Amino-6-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during synthetic steps and can be selectively removed under mild acidic conditions to reveal the free amine. This allows for subsequent coupling reactions to form peptide bonds . The benzyl ester can also be hydrolyzed to yield the corresponding carboxylic acid, facilitating further functionalization .

Comparison with Similar Compounds

Uniqueness: Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)

InChI Key

VFBUSCJNDZDRIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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